Urea, N,N'-bis(2,3-dichlorophenyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,3-dichlorophenyl)urea typically involves the reaction of 2,3-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with another equivalent of 2,3-dichloroaniline to yield the final product . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of N,N’-bis(2,3-dichlorophenyl)urea often employs similar synthetic routes but on a larger scale. The use of phosgene, however, poses safety and environmental concerns, leading to the exploration of alternative methods such as the use of triphosgene, which is a safer and more convenient reagent .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,3-dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Condensation Reactions: It can form condensation products with other amines or isocyanates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under mild conditions.
Condensation: Reagents like triphosgene and triethylamine are commonly used in the synthesis of urea derivatives.
Major Products
The major products formed from these reactions include various substituted ureas and other nitrogen-containing compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N’-bis(2,3-dichlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N,N’-bis(2,3-dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3,4-dichlorophenyl)urea: Similar in structure but with chlorine atoms at different positions on the phenyl rings.
N,N’-bis(2,4-dichlorophenyl)urea: Another structural isomer with different chlorine substitution patterns.
Uniqueness
N,N’-bis(2,3-dichlorophenyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in applications where specific interactions are required .
Properties
IUPAC Name |
1,3-bis(2,3-dichlorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-3-1-5-9(11(7)16)18-13(20)19-10-6-2-4-8(15)12(10)17/h1-6H,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUWMEIWPGXNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344240 | |
Record name | Urea, N,N'-bis(2,3-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55268-51-4 | |
Record name | Urea, N,N'-bis(2,3-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-BIS(2,3-DICHLOROPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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